
Obidoxime chloride
描述
Obidoxime chloride is a member of the oxime family, primarily used as an antidote for organophosphate poisoning. Organophosphates, commonly found in pesticides and nerve agents, inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synapse, which can cause muscle contractions and paralysis . This compound works by reactivating acetylcholinesterase, thereby reversing the effects of organophosphate poisoning .
准备方法
Synthetic Routes and Reaction Conditions: The classical method for synthesizing oximes, including obidoxime chloride, involves the reaction of hydroxylamine with aldehydes or ketones . For this compound, the specific synthetic route involves the reaction of pyridine-4-carbaldehyde with hydroxylamine hydrochloride, followed by the formation of the oxime derivative . The reaction conditions typically include an aqueous medium and a controlled pH to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: Obidoxime chloride primarily undergoes nucleophilic substitution reactions due to the presence of the oxime functional group. It can also participate in redox reactions under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as water or alcohols.
Redox Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with alkyl halides can yield alkylated oxime derivatives .
科学研究应用
Treatment of Organophosphate Poisoning
Obidoxime chloride is primarily employed as an antidote for organophosphate poisoning, which can occur due to exposure to pesticides or nerve agents. Its effectiveness varies depending on the specific organophosphate involved:
- Efficacy Studies : Research indicates that obidoxime has a high reactivation efficacy (up to 96.8%) against AChE inhibited by paraoxon, a common organophosphate pesticide . However, its effectiveness against butyrylcholinesterase (BChE) is considerably lower (≤15%) .
- Clinical Studies : In a multicenter study involving patients poisoned with parathion, obidoxime was administered and showed significant improvement in neuromuscular transmission and increased AChE activity . However, the mortality rate was notably high when combined with atropine compared to other oximes like pralidoxime .
Organophosphate | Reactivation Efficacy | Notes |
---|---|---|
Paraoxon | 96.8% | Most effective against AChE |
Tabun | High | Effective but varies with nerve agent |
Soman | Low | Less effective than other oximes |
Intranasal Delivery
Recent studies have explored alternative delivery methods for obidoxime, particularly intranasal administration. This method aims to bypass the blood-brain barrier (BBB), allowing more effective treatment of central nervous system effects caused by cholinergic over-activation:
- Animal Models : Intranasal obidoxime was found to significantly reduce mortality and neuronal degeneration in models of severe organophosphate poisoning . This method demonstrated superior efficacy compared to traditional intramuscular routes.
Case Study 1: Clinical Efficacy in Human Poisoning
A study involving six patients with organophosphorus compound intoxications highlighted the importance of timely administration of obidoxime. Patients who received the antidote within 12 hours showed dramatic improvements in neuromuscular function, while delayed treatment resulted in minimal benefits .
Case Study 2: High-Dose Treatment Protocols
In a cohort of 859 patients treated for severe organophosphate poisoning, high doses of obidoxime were associated with significant central nervous system involvement and cardiac arrhythmias . Despite the risks, the study underscored the necessity of careful dosing and monitoring during treatment.
Safety Profile
This compound has been reported to have relatively low intrinsic toxicity and a large therapeutic index . However, adverse effects such as cardiac arrhythmias and liver dysfunction have been noted, particularly at higher cumulative doses . Continuous monitoring during treatment is essential to mitigate these risks.
作用机制
Obidoxime chloride exerts its effects by reactivating acetylcholinesterase, an enzyme inhibited by organophosphates . The oxime group in this compound has a high affinity for the phosphorylated serine residue in the active site of acetylcholinesterase. It cleaves the bond between the enzyme and the organophosphate, restoring the enzyme’s functionality . This reactivation process involves the removal of the phosphate group and the restoration of the hydroxyl group on the serine residue .
相似化合物的比较
Pralidoxime: Another oxime used for organophosphate poisoning.
HI-6: A more advanced oxime with a broader spectrum of activity against various nerve agents.
TMB-4 and MMB-4: Other oximes with varying degrees of effectiveness against different organophosphates.
Uniqueness of Obidoxime Chloride: this compound is unique due to its higher potency compared to pralidoxime and its effectiveness against a broader range of organophosphates . It is particularly effective against nerve agents like tabun and soman, making it a valuable antidote in both medical and military contexts .
生物活性
Obidoxime chloride, a potent reactivator of acetylcholinesterase (AChE), is primarily utilized in the treatment of organophosphate poisoning. This article explores the biological activity of obidoxime, focusing on its efficacy in reactivating AChE, its clinical applications, and relevant research findings.
Obidoxime acts by reactivating AChE that has been inhibited by organophosphate compounds. Organophosphates inhibit AChE, leading to an accumulation of acetylcholine (ACh) at synapses, which can cause cholinergic crisis. Obidoxime cleaves the phosphate group from the enzyme, restoring its activity.
In Vitro Studies
In vitro studies have demonstrated that obidoxime is highly effective in reactivating AChE inhibited by various organophosphate pesticides. For instance, it showed a reactivation efficacy of 96.8% for human AChE inhibited by paraoxon, significantly outperforming other oximes like pralidoxime and trimedoxime, which had lower efficacy rates (≤25%) . The reactivation efficacy extends across species, including humans, Rhesus monkeys, and rats .
Case Studies and Clinical Trials
- Parathion Poisoning : A multicenter study involving 34 patients with severe parathion poisoning showed that administration of obidoxime resulted in significant improvements in neuromuscular transmission and increased AChE activity. Patients received a bolus of 250 mg followed by continuous infusion .
- Intermediate Syndrome : In a case series involving six patients with organophosphate intoxications who developed intermediate syndrome, obidoxime administration resulted in dramatic electrophysiological improvements when given within 12 hours post-exposure. Delayed administration (beyond 26 hours) yielded minimal benefits .
- Comparison with Pralidoxime : In a study comparing obidoxime with pralidoxime in treating organophosphate poisoning, the mortality rate was notably higher in patients treated with obidoxime (50% mortality) compared to those receiving pralidoxime (0% mortality) . This suggests that while obidoxime can reactivate AChE effectively in vitro, its clinical efficacy may vary based on the specific organophosphate involved.
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Study/Trial | Organophosphate | Dosage | Key Findings |
---|---|---|---|
Jun et al., 2008 | Paraoxon | 250 mg bolus | 96.8% reactivation of human AChE |
Balali-Mood & Shariat, 1998 | Various OPs | Varies | High mortality rate (50%) with obidoxime |
Worek et al., 2007 | Tabun | 1 mM | Effective reactivation compared to other oximes |
Kuca et al., 2007 | Soman | Varies | Less effective than HI-6 for soman |
Safety Profile and Side Effects
While obidoxime is generally considered safe for use in acute organophosphate poisoning, high doses can lead to side effects such as cardiac arrhythmias and liver dysfunction . Monitoring is essential during treatment to mitigate potential complications.
常见问题
Basic Research Questions
Q. What validated synthetic pathways exist for Obidoxime chloride, and how can researchers ensure reproducibility?
- Methodology : Focus on multi-step synthesis routes involving nucleophilic substitution and oxime formation. Key steps include purification via recrystallization and characterization using NMR, HPLC, and elemental analysis. Ensure reproducibility by adhering to protocols from peer-reviewed studies (e.g., solvent ratios, reaction temperatures) and cross-referencing with established literature .
- Data Conflict Resolution : Discrepancies in yield or purity often arise from incomplete purification or solvent impurities. Validate results using orthogonal analytical methods (e.g., LC-MS vs. FTIR) and replicate experiments under controlled conditions .
Q. How does this compound’s mechanism of action differ from other acetylcholinesterase reactivators?
- Experimental Design : Conduct in vitro enzyme reactivation assays using human erythrocyte acetylcholinesterase inhibited by organophosphates. Compare reactivation kinetics (e.g., , ) with pralidoxime or asoxime. Use molecular docking studies to analyze binding affinity differences .
- Data Interpretation : Note that conflicting reactivation rates may reflect variations in organophosphate structure or assay pH. Standardize buffer systems and validate results with at least three independent replicates .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodology : Employ HPLC-UV (λ = 254 nm) with a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0). Validate the method per ICH guidelines for linearity (R² > 0.995), LOD (<10 ng/mL), and LOQ (<30 ng/mL). Cross-validate with LC-MS/MS for trace-level detection .
- Limitations : Matrix effects (e.g., plasma proteins) may reduce recovery rates. Mitigate via protein precipitation with cold acetonitrile and internal standard normalization .
Q. What are the critical parameters for designing in vitro toxicity studies for this compound?
- Experimental Framework : Use hepatocyte or neuronal cell lines to assess cytotoxicity (MTT assay) and oxidative stress markers (e.g., ROS, GSH levels). Include positive controls (e.g., hydrogen peroxide) and dose-response curves (1–100 μM). Ensure compliance with cell viability standards (e.g., >80% viability in controls) .
Advanced Research Questions
Q. How can researchers address inconsistencies in this compound’s efficacy across in vivo models?
- Hypothesis Testing : Compare pharmacokinetic profiles (e.g., , ) in rodent vs. primate models. Use allometric scaling to adjust dosages and account for species-specific metabolic differences. Analyze tissue distribution via radiolabeled this compound (³H or ¹⁴C) .
- Statistical Analysis : Apply mixed-effects models to handle inter-individual variability. Report 95% confidence intervals for efficacy metrics (e.g., survival rates) .
Q. What strategies optimize this compound’s stability in aqueous formulations for preclinical testing?
- Formulation Design : Test lyophilized powders vs. buffered solutions (pH 6.5–7.5). Assess stability under accelerated conditions (40°C/75% RH) via HPLC degradation profiling. Use excipients like mannitol or cyclodextrins to enhance shelf life .
- Data Validation : Confirm degradation products via high-resolution mass spectrometry (HRMS) and compare with ICH degradation pathways .
Q. How do molecular modifications of this compound impact its blood-brain barrier permeability?
- Computational Modeling : Perform QSAR studies to correlate logP values and polar surface area with BBB penetration. Validate predictions using in situ brain perfusion assays in rodents .
- Contradiction Management : Discrepancies between in silico and in vivo results may arise from active transport mechanisms. Incorporate transporter inhibition studies (e.g., P-glycoprotein inhibitors) .
Q. What meta-analysis approaches resolve contradictions in clinical trial data for this compound?
- Systematic Review : Aggregate data from trials using PRISMA guidelines. Stratify outcomes by organophosphate class, time-to-treatment, and patient demographics. Use funnel plots to assess publication bias .
- Sensitivity Analysis : Exclude outlier studies and re-calculate pooled effect sizes (e.g., risk ratios) using random-effects models .
Q. Methodological Guidance
Q. How to design a cross-disciplinary study integrating this compound’s biochemical and toxicological profiles?
- Framework : Combine in vitro acetylcholinesterase assays with zebrafish neurotoxicity models. Use transcriptomics (RNA-seq) to identify off-target effects. Ensure ethical compliance for animal studies .
- Data Integration : Apply pathway enrichment analysis (e.g., KEGG) to link biochemical activity with phenotypic outcomes .
Q. What databases provide reliable physicochemical and toxicological data for this compound?
- Primary Sources : Use PubChem, ChEMBL, and Reaxys for validated data. Cross-reference with WHO reports and EMA assessment documents. Avoid non-peer-reviewed platforms like Chemblink .
Research Question Development Tips
- Iterative Refinement : Start with broad questions (e.g., “How does this compound reactivate acetylcholinesterase?”) and narrow via literature gaps (e.g., “How does pH influence reactivation kinetics?”) .
- Validation : Ensure questions align with fundable hypotheses (e.g., NIH R01 priorities) and address reproducibility crises via open-data frameworks .
属性
CAS 编号 |
114-90-9 |
---|---|
分子式 |
C14H16Cl2N4O3 |
分子量 |
359.2 g/mol |
IUPAC 名称 |
N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20;;/h1-10H,11-12H2;2*1H |
InChI 键 |
ZIFJVJZWVSPZLE-UHFFFAOYSA-N |
SMILES |
CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
手性 SMILES |
C1=C[N+](=CC=C1/C=N\O)COC[N+]2=CC=C(C=C2)/C=N\O.[Cl-].[Cl-] |
规范 SMILES |
C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-] |
外观 |
Solid powder |
颜色/形态 |
Light yellow powder Yellow to tan powde |
熔点 |
Gradually decomp above 160 °C without melting by 250 °C |
Key on ui other cas no. |
1400-61-9 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
Solutions and aqueous suspensions begin to lose activity soon after preparation. Aqueous suspensions are stable for 10 minutes on heating to 100 °C at pH 7; also stable in moderately alkaline media, but labile at pH 9 and pH 2. Heat, light, and oxygen accelerate decomposition. Affected by air and moisture The substance is amphoteric, but aqueous and alkaline solutions are unstable. Nystatin shows optimum stability in phosphate - citrate buffers at pH 5.7. If kept refrigerated, the pure substance can be stored for several months without loss of activity. Nystatin deteriorates on exposure to heat, light, moisture, or air. |
溶解度 |
Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75 Insol in ether In water, 3.60X10+2 mg/L at 24 °C |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Fungicidin Mycostatin Nilstat Nystatin Nystatin A1 Nystatin A2 Nystatin A3 Nystatin G Stamicin Stamycin |
蒸汽压力 |
8.7X10-7 mm Hg at 25 °C (est) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。